molecular formula C19H18FN3O3S B11681013 (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11681013
M. Wt: 387.4 g/mol
InChI Key: DYFUJIABGIRPTN-UHFFFAOYSA-N
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Description

The compound “(2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate fluorophenyl and methoxyphenyl reagents.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinane ring or the methoxy group.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The fluorophenyl and methoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, thiazinane derivatives are often explored for their potential as enzyme inhibitors or receptor modulators, which could have implications in drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-chlorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(2-bromophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The presence of the fluorophenyl group in (2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may confer unique properties such as increased lipophilicity or enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-13-8-4-3-7-12(13)20)27-19(23)22-14-9-5-6-10-15(14)26-2/h3-10,16H,11H2,1-2H3,(H,21,25)

InChI Key

DYFUJIABGIRPTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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